![molecular formula C17H17NO4S3 B2888944 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido CAS No. 2097856-90-9](/img/structure/B2888944.png)
2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido
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Overview
Description
2-{[2,2’-Bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido is a complex organic compound that features a bithiophene core, a hydroxy group, and a sulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido typically involves multiple steps:
Formation of the Bithiophene Core: The bithiophene unit can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene with a thiophene boronic acid under palladium catalysis.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Sulfonamido Group: The sulfonamido group is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halides, amines, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Sulfonamides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties, particularly in the context of organic semiconductors and conductive polymers. Its bithiophene core is known for facilitating charge transport, making it a candidate for use in organic photovoltaic cells and field-effect transistors.
Biology and Medicine
In medicinal chemistry, the sulfonamido group is of interest due to its potential biological activity. Compounds with similar structures have been investigated for their antibacterial and anti-inflammatory properties. The hydroxy group can also enhance solubility and bioavailability, making it a useful moiety in drug design.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as coatings and adhesives, due to its unique combination of functional groups that can provide both adhesion and electronic properties.
Mechanism of Action
The mechanism by which 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido exerts its effects depends on its application:
Electronic Applications: The bithiophene core facilitates charge transport through π-π stacking interactions, which is crucial for its function in electronic devices.
Biological Applications: The sulfonamido group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethane-1-sulfonamido: Lacks the methoxyphenyl group, which may reduce its solubility and bioavailability.
2-{[2,2’-Bithiophene]-5-yl}-2-hydroxy-S-(phenyl)ethane-1-sulfonamido: Similar structure but without the methoxy group, potentially altering its electronic properties.
Uniqueness
The presence of the methoxyphenyl group in 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido enhances its solubility and may improve its interaction with biological targets. This makes it a more versatile compound for various applications compared to its simpler analogs.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S3/c1-22-13-5-2-3-7-17(13)25(20,21)18-11-12(19)14-8-9-16(24-14)15-6-4-10-23-15/h2-10,12,18-19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODUCXQGNZGLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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